Differential Mutagenicity Profile: 7-MeBbF vs. Benzo[b]fluoranthene and 3-MeBbF
In a direct head-to-head comparison, 7-Methylbenzo(b)fluoranthene (7-MeBbF) was completely inactive as a mutagen toward S. typhimurium TA 100, whereas the parent compound benzo[b]fluoranthene (BbF) and the 3-methyl isomer (3-MeBbF) exhibited clear dose-dependent mutagenic activity. The 1,3-dimethyl analog was also active [1]. No revertant counts were reported for 7-MeBbF because it showed no activity at the doses tested, confirming a qualitative, not just quantitative, difference in bioactivation potential.
| Evidence Dimension | Mutagenicity in S. typhimurium TA 100 |
|---|---|
| Target Compound Data | Inactive at all doses tested (no dose-dependent mutagenic activity) |
| Comparator Or Baseline | Benzo[b]fluoranthene (BbF): Active (dose-dependent). 3-Methylbenzo[b]fluoranthene (3-MeBbF): Active (dose-dependent). 1,3-Dimethylbenzo[b]fluoranthene (1,3-diMeBbF): Active (dose-dependent). |
| Quantified Difference | Qualitative difference: Active vs. Inactive |
| Conditions | Standard Salmonella typhimurium TA 100 plate incorporation assay. Specific doses not detailed in abstract but were sufficient to observe dose-dependency for active compounds. |
Why This Matters
This binary activity difference makes 7-MeBbF an essential negative control for mutagenicity assays; sourcing an incorrect methyl isomer would introduce false-positive mutagenic signals, invalidating SAR models for non-alternant PAH activation.
- [1] Amin, S., Huie, K., & Hecht, S. S. (1985). Mutagenicity and tumor initiating activity of methylated benzo[b]fluoranthenes. Carcinogenesis, 6(7), 1023–1025. View Source
